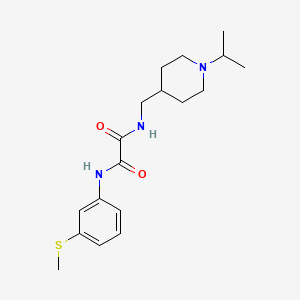

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-methylsulfanylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c1-13(2)21-9-7-14(8-10-21)12-19-17(22)18(23)20-15-5-4-6-16(11-15)24-3/h4-6,11,13-14H,7-10,12H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPXRSSFXHBKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features that contribute to its biological activity. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from diverse sources.

1. Structural Overview

The compound features:

- Piperidine moiety : Enhances lipophilicity and potentially increases bioavailability.

- Oxalamide functional groups : Contribute to its biological interactions.

- Methylthio-substituted phenyl group : May influence its pharmacological profile.

2. Synthesis Methods

The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves several steps:

- Formation of the Intermediate :

- Reaction of 1-isopropylpiperidine with oxalyl chloride in the presence of a base (e.g., triethylamine) to form an oxalamide intermediate.

- Final Product Formation :

- Addition of 3-(methylthio)phenyl amine to the intermediate under controlled conditions.

This process can be optimized in industrial settings using continuous flow reactors for enhanced yield and purity .

The compound's biological activity is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate receptor activity, particularly in the context of neuropharmacology and potential anti-inflammatory effects.

3.2 Pharmacological Studies

Research indicates that N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide exhibits:

- Antioxidant Properties : Similar compounds have shown efficacy in scavenging free radicals, which may be beneficial in oxidative stress-related conditions .

- Neuroprotective Effects : In vitro studies suggest potential neuroprotective mechanisms, possibly through modulation of neurotransmitter systems.

3.3 Case Studies

A recent study investigated the effects of this compound on neuronal cell lines, demonstrating significant reductions in cell apoptosis under oxidative stress conditions. The findings indicate a potential role in developing treatments for neurodegenerative diseases .

4. Comparative Analysis with Related Compounds

To better understand its biological activity, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(isopropylpiperidin-4-yl)methyl-N2-(5-methylisoxazol-3-yl)oxalamide | Structure | Antimicrobial properties; moderate cytotoxicity |

| N1-(isopropylpiperidin-4-yl)methyl-N2-(4-trifluoromethoxyphenyl)oxalamide | Structure | Potent MC5R modulator; anti-inflammatory effects |

5. Future Directions and Applications

The unique properties of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide position it as a promising candidate for further research in therapeutic applications, particularly in:

- Neurodegenerative Diseases : Exploring its neuroprotective effects could lead to novel treatment strategies.

- Cancer Research : Investigating its cytotoxicity against various cancer cell lines may reveal potential anti-cancer properties.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features

Target Compound:

- N1-substituent : (1-isopropylpiperidin-4-yl)methyl group (a bicyclic amine with a branched alkyl chain).

- N2-substituent : 3-(methylthio)phenyl (a sulfur-containing aromatic ring).

Analogous Compounds:

- N1: 4-chloro-3-(trifluoromethyl)phenyl

- N2: 2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl

- Key Differences: Fluorine and trifluoromethyl groups increase electronegativity and metabolic stability .

Table 1: Structural Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.